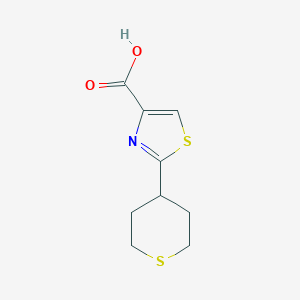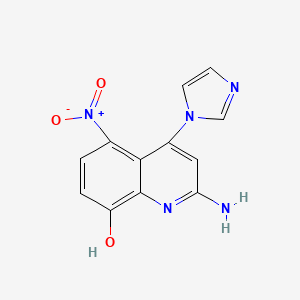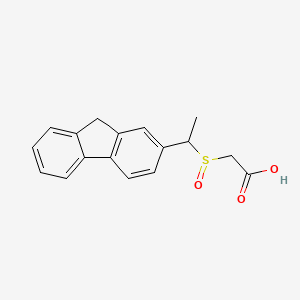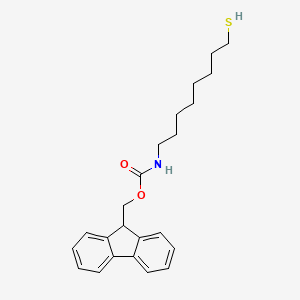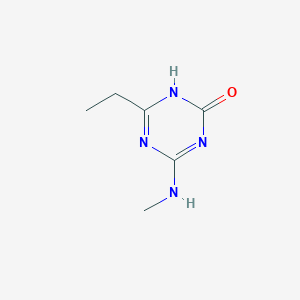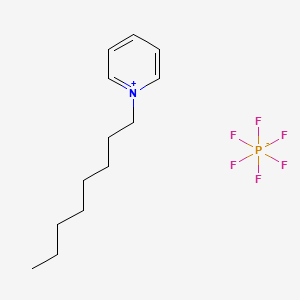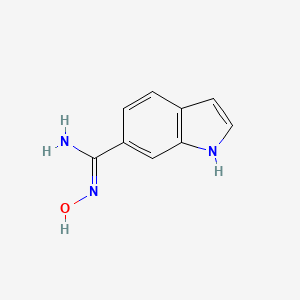
N-hydroxy-1H-indole-6-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-1H-indole-6-carboximidamide: is a chemical compound with the molecular formula C9H9N3O. It belongs to the class of organic compounds known as indoles, which are heterocyclic aromatic compounds. Indoles are significant in various fields due to their biological and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1H-indole-6-carboximidamide typically involves the reaction of indole derivatives with hydroxylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . The hydroxylamine is then introduced to form the N-hydroxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-hydroxy-1H-indole-6-carboximidamide can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form the corresponding amine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-hydroxy-1H-indole-6-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.
Medicine: this compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-hydroxy-1H-indole-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the enzyme being targeted.
Comparación Con Compuestos Similares
- 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide
- N-hydroxy-4-methoxy-1H-indole-3-carboximidamide
- N-hydroxy-5-methoxy-1H-indole-3-carboximidamide
Comparison: N-hydroxy-1H-indole-6-carboximidamide is unique due to its specific substitution pattern on the indole ring This substitution affects its reactivity and biological activity Compared to similar compounds, it may exhibit different inhibitory effects on enzymes and different reactivity in chemical reactions
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
N'-hydroxy-1H-indole-6-carboximidamide |
InChI |
InChI=1S/C9H9N3O/c10-9(12-13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11,13H,(H2,10,12) |
Clave InChI |
VNEHRDNLEQBNOG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC2=C1C=CN2)/C(=N/O)/N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


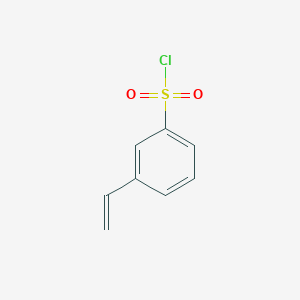
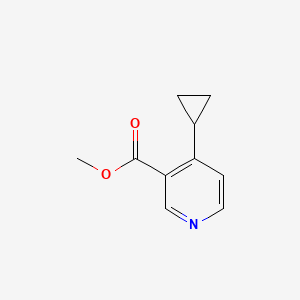

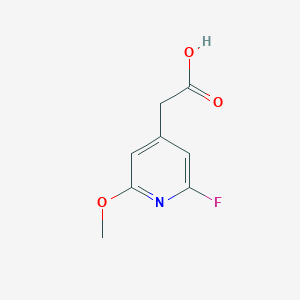
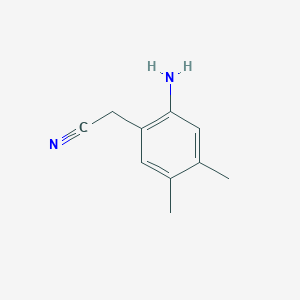
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
